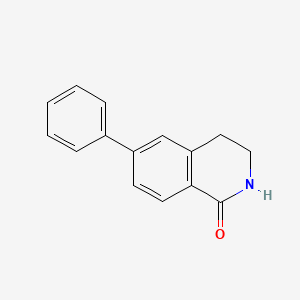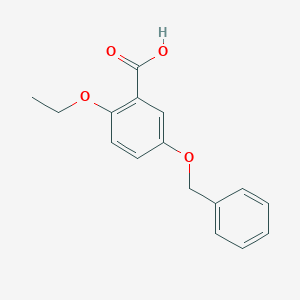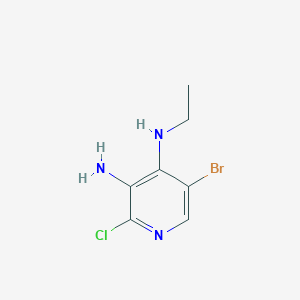![molecular formula C21H33ClN2Si2 B1473824 5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305325-25-0](/img/structure/B1473824.png)
5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
The compound “5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrrolo[2,3-b]pyridine core, which is a type of polycyclic aromatic hydrocarbon . This core is substituted with a chloro group at the 5-position, a triisopropylsilyl group at the 1-position, and a trimethylsilyl ethynyl group at the 6-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the various substituents. The triisopropylsilyl and trimethylsilyl ethynyl groups could potentially be introduced using a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple functional groups and a polycyclic core. The exact structure would depend on the specific arrangement of these groups around the core .Chemical Reactions Analysis
The reactivity of this compound would be expected to be quite high due to the presence of the ethynyl and chloro groups, which are both reactive. The silyl groups could potentially be used as protecting groups during synthesis, and could be removed afterwards to reveal reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be quite complex due to the presence of multiple functional groups and a polycyclic core. The exact properties would depend on the specific arrangement of these groups around the core .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with functionalities similar to "5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine" are often synthesized for their unique chemical properties and potential applications in various fields. For instance, the synthesis and characterization of complex heterocyclic compounds are crucial for exploring new materials, catalysts, and synthetic methodologies. One example is the synthesis of pyrrolopyridine derivatives, which are synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, showing potential antibacterial activity in vitro (Toja et al., 1986). Another study reports on the synthesis of 2,5-bis(2-pyridyl)thiophene, highlighting the versatility of pyridine derivatives in synthesizing complex heterocyclic systems (Samir A. Al-taweel).
Applications in Heterocyclic Chemistry
The structural complexity of pyrrolopyridines and related compounds lends them to applications in heterocyclic chemistry, where they serve as key intermediates or final products in the synthesis of pharmacologically active molecules or materials with unique electronic properties. For example, the development of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones showcases the synthetic utility of these heterocycles in producing compounds with potential biological activity (H. A. A. El-Nabi).
Reactivity and Functionalization
The reactivity of compounds containing triisopropylsilyl and trimethylsilyl groups, similar to the compound , is a topic of interest for modifying and creating new molecular architectures. These silyl groups are often used as protecting groups or as handles for further functionalization, leading to the synthesis of more complex molecules. For instance, the addition of indolyl and pyrrolyl Grignard reagents to 1-acyl salts of pyridines results in derivatives with potential applications in medicinal chemistry and materials science (J. Kuethe, D. Comins).
Direcciones Futuras
The study and application of “5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine” could potentially be a fruitful area of research, given its complex structure and the presence of multiple functional groups. It could potentially be used in the development of new pharmaceuticals or materials .
Propiedades
IUPAC Name |
[5-chloro-6-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33ClN2Si2/c1-15(2)26(16(3)4,17(5)6)24-12-10-18-14-19(22)20(23-21(18)24)11-13-25(7,8)9/h10,12,14-17H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBTOYSRXSPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=C(N=C21)C#C[Si](C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1473741.png)
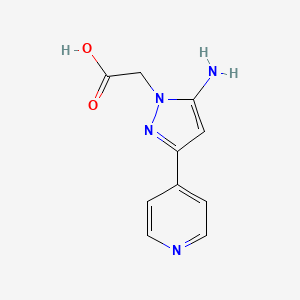
![2-[Benzyl(butyl)amino]acetic acid](/img/structure/B1473743.png)
![tert-butyl (1R,5S)-4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1473744.png)
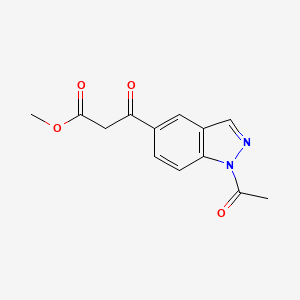
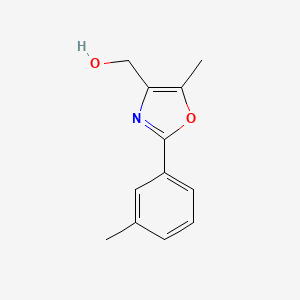
![[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1473749.png)
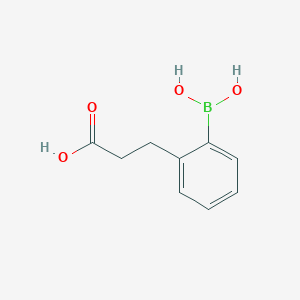

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)
